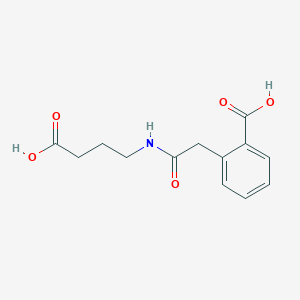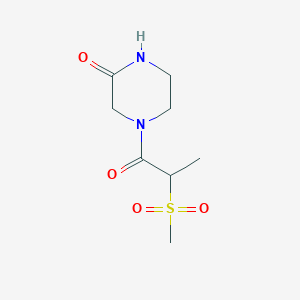![molecular formula C32CuF16N8 B14891954 (SP-4-1)-[1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-Hexadecafluoro-29H,31H-phthalocyaninato(2-)-|EN29,|EN30,|EN31,|EN32]copper](/img/structure/B14891954.png)
(SP-4-1)-[1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-Hexadecafluoro-29H,31H-phthalocyaninato(2-)-|EN29,|EN30,|EN31,|EN32]copper
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MFCD00274642, also known as 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-Hexadecafluorophthalocyanine Copper (II), is a copper-based phthalocyanine compound. It is characterized by its unique structure, which includes sixteen fluorine atoms attached to the phthalocyanine ring. This compound is known for its stability and unique electronic properties, making it valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MFCD00274642 typically involves the reaction of copper (II) salts with hexadecafluorophthalocyanine precursors. The process often requires high temperatures and specific reaction conditions to ensure the proper formation of the phthalocyanine ring. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of MFCD00274642 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is often purified by sublimation to remove any impurities and achieve the desired level of purity .
化学反応の分析
Types of Reactions
MFCD00274642 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized phthalocyanine derivatives, while substitution reactions can produce a variety of functionalized phthalocyanines .
科学的研究の応用
MFCD00274642 has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique electronic properties.
Biology: Employed in the development of biosensors and imaging agents.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of organic photovoltaic cells and organic light-emitting diodes (OLEDs) due to its excellent electron-transporting properties
作用機序
The mechanism of action of MFCD00274642 involves its interaction with specific molecular targets and pathways. In photodynamic therapy, for example, the compound generates reactive oxygen species (ROS) upon exposure to light, leading to the destruction of cancer cells. The compound’s unique electronic properties also enable it to act as an efficient electron transporter in photovoltaic cells and OLEDs .
類似化合物との比較
Similar Compounds
Copper (II) phthalocyanine: Similar in structure but lacks the fluorine atoms, resulting in different electronic properties.
Zinc phthalocyanine: Contains zinc instead of copper, leading to variations in stability and reactivity.
Iron (II) phthalocyanine: Another metal-substituted phthalocyanine with distinct catalytic properties
Uniqueness
MFCD00274642 is unique due to the presence of sixteen fluorine atoms, which significantly enhance its stability and electronic properties compared to other phthalocyanines. This makes it particularly valuable in applications requiring high stability and efficient electron transport .
特性
分子式 |
C32CuF16N8 |
|---|---|
分子量 |
863.9 g/mol |
IUPAC名 |
copper;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10(40),11,13(18),14,16,19(39),20,22(27),23,25,28(38),29,31(36),32,34-icosaene |
InChI |
InChI=1S/C32F16N8.Cu/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38; |
InChIキー |
UODNOTBRKFOZDL-UHFFFAOYSA-N |
正規SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C3=NC2=NC4=NC(=NC5=NC(=NC6=NC(=N3)C7=C6C(=C(C(=C7F)F)F)F)C8=C5C(=C(C(=C8F)F)F)F)C9=C4C(=C(C(=C9F)F)F)F.[Cu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


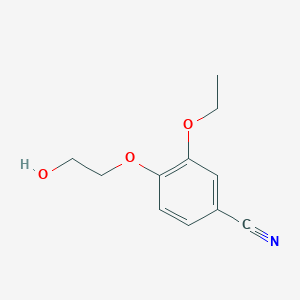
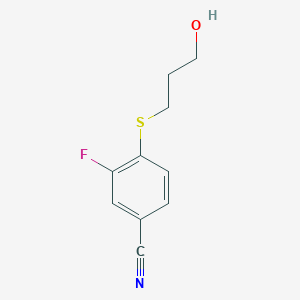
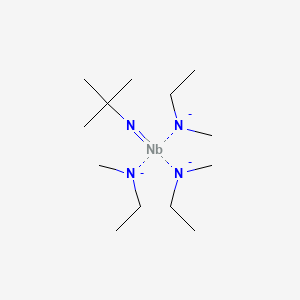
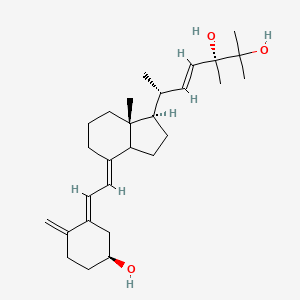
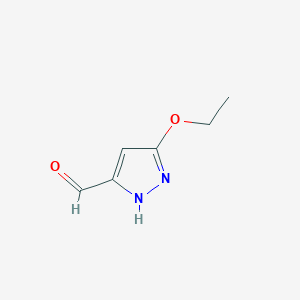
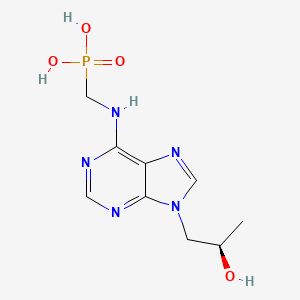
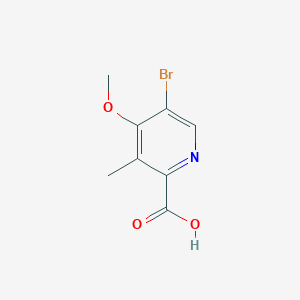
![n-Methyl-2-(4-oxothieno[2,3-d]pyrimidin-3(4h)-yl)acetamide](/img/structure/B14891905.png)
![(3AR,7aS)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-ol](/img/structure/B14891918.png)
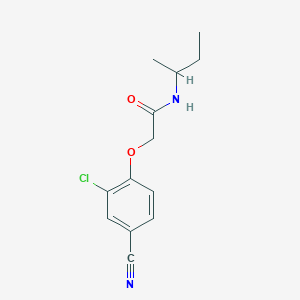
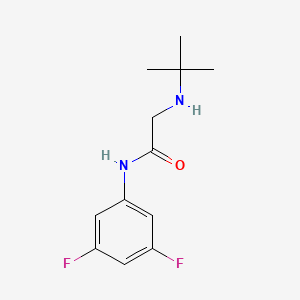
![n-(Pentan-3-yl)-1h-benzo[d]imidazole-5-carboxamide](/img/structure/B14891928.png)
